2-Bromo-4-chloro-6-nitrotoluene

Catalog No.
S700546
CAS No.
885518-95-6
M.F
C7H5BrClNO2
M. Wt
250.48 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-4-chloro-6-nitrotoluene

CAS Number

885518-95-6

Product Name

2-Bromo-4-chloro-6-nitrotoluene

IUPAC Name

1-bromo-5-chloro-2-methyl-3-nitrobenzene

Molecular Formula

C7H5BrClNO2

Molecular Weight

250.48 g/mol

InChI

InChI=1S/C7H5BrClNO2/c1-4-6(8)2-5(9)3-7(4)10(11)12/h2-3H,1H3

InChI Key

PONMYPMRWXBYEV-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1Br)Cl)[N+](=O)[O-]

Canonical SMILES

CC1=C(C=C(C=C1Br)Cl)[N+](=O)[O-]
  • Chemical Intermediate: Due to the presence of a reactive bromine and nitro group, 2-Bromo-4-chloro-6-nitrotoluene has the potential to be a useful intermediate in organic synthesis. However, there is no documented research specifically exploring its use in this field [].
  • Availability: Several commercial suppliers offer 2-Bromo-4-chloro-6-nitrotoluene, suggesting potential research applications, but the specific nature of this research is not publicly available.

2-Bromo-4-chloro-6-nitrotoluene is an organic compound characterized by the molecular formula C₇H₅BrClNO₂. It is a derivative of toluene, wherein the methyl group is substituted with bromine, chlorine, and nitro groups at the 2, 4, and 6 positions, respectively. This specific arrangement of substituents imparts unique chemical properties to the compound, making it versatile for various chemical transformations and applications in scientific research and industry.

As with most nitroaromatic compounds, BCNT is likely to have some safety concerns. Here are some potential hazards:

  • Toxicity: Nitroaromatic compounds can be toxic if ingested, inhaled, or absorbed through the skin. The specific toxicity of BCNT is unknown and would require further investigation [].
  • Combustible: The presence of aromatic rings suggests some degree of flammability. However, the exact flammability data is unavailable.
  • Reactivity: The nitro group can be reactive under specific conditions, potentially leading to explosive decomposition at high temperatures or in contact with strong oxidizing agents.

  • Electrophilic Substitution Reactions: Due to the presence of electron-withdrawing groups (bromo, chloro, and nitro), it can undergo nucleophilic aromatic substitution reactions.
  • Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of palladium on carbon as a catalyst.
  • Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

  • Bromination: Bromine (Br₂) with iron(III) bromide (FeBr₃)
  • Chlorination: Chlorine (Cl₂) with iron(III) chloride (FeCl₃)
  • Nitration: Concentrated nitric acid (HNO₃) with sulfuric acid (H₂SO₄)
  • Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
  • Oxidation: Potassium permanganate (KMnO₄)

Major Products Formed

  • From reduction: 2-Bromo-4-chloro-6-aminotoluene
  • From oxidation: 2-Bromo-4-chloro-6-nitrobenzoic acid.

Research indicates that 2-Bromo-4-chloro-6-nitrotoluene exhibits potential biological activities. It is studied for its antimicrobial and anticancer properties, suggesting that it may have applications in medicinal chemistry. The compound's ability to act as an electrophile allows it to participate in various biochemical pathways, influencing carbon–carbon bond formation in complex organic molecules .

The synthesis of 2-Bromo-4-chloro-6-nitrotoluene typically involves multi-step reactions starting from benzene:

  • Nitration: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form nitrobenzene.
  • Chlorination: Nitrobenzene undergoes chlorination using chlorine in the presence of a catalyst like iron(III) chloride.
  • Bromination: The resulting chlorinated nitrobenzene is then brominated using bromine with a catalyst such as iron(III) bromide.

2-Bromo-4-chloro-6-nitrotoluene has several applications across various fields:

  • Chemistry: Used as an intermediate in synthesizing organic compounds, including dyes and pharmaceuticals.
  • Biology: Investigated for its potential biological activities.
  • Medicine: Serves as a precursor for developing new drugs and therapeutic agents.
  • Industry: Utilized in producing agrochemicals, polymers, and other industrial chemicals .

The compound has been shown to interact with various biological systems. Notably, it can act as an electrophile in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon–carbon bonds in organic synthesis. Its interaction with enzymes and cellular pathways is an area of ongoing research, particularly concerning its potential pharmacological effects.

Several compounds share structural similarities with 2-Bromo-4-chloro-6-nitrotoluene. Here are a few notable examples:

Compound NameStructural FeaturesUnique Aspects
4-Bromo-2-nitrotolueneBromine at position 4 and nitro at position 2Different substitution pattern affects reactivity
2-Bromo-6-nitrotolueneBromine at position 2 and nitro at position 6Variation in position alters biological activity
4-Chloro-2-nitrotolueneChlorine at position 4 and nitro at position 2Different halogen influences chemical properties

Uniqueness

The uniqueness of 2-Bromo-4-chloro-6-nitrotoluene lies in its specific arrangement of substituents, which gives it distinct chemical properties compared to its analogs. The combination of bromine, chlorine, and nitro groups at specific positions on the toluene ring enhances its versatility for various chemical transformations and applications .

XLogP3

3.4

Wikipedia

1-Bromo-5-chloro-2-methyl-3-nitrobenzene

Dates

Modify: 2023-08-15

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